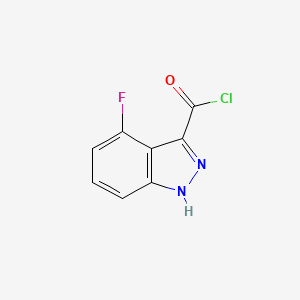
4-Fluoro-1H-indazole-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure. The presence of a fluorine atom at the 4-position and a carbonyl chloride group at the 3-position of the indazole ring imparts unique chemical properties to this compound. It is widely used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the corresponding carboxylic acid or ester with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 4-Fluoro-1H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Nitro, Sulfo, and Halo Derivatives: Formed from electrophilic aromatic substitution reactions.
Alcohols and Amines: Formed from reduction reactions.
科学研究应用
4-Fluoro-1H-indazole-3-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 4-Fluoro-1H-indazole-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The fluorine atom can enhance the compound’s lipophilicity and stability, facilitating its interaction with molecular targets.
相似化合物的比较
1H-Indazole-3-carbonyl chloride: Lacks the fluorine atom, resulting in different reactivity and biological properties.
4-Chloro-1H-indazole-3-carbonyl chloride:
4-Fluoro-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of carbonyl chloride, affecting its reactivity and use in synthesis.
Uniqueness: 4-Fluoro-1H-indazole-3-carbonyl chloride is unique due to the presence of both the fluorine atom and the carbonyl chloride group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for pharmaceutical research.
属性
IUPAC Name |
4-fluoro-1H-indazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8(13)7-6-4(10)2-1-3-5(6)11-12-7/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWBZSUPYQHADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NN2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-benzyl-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2448212.png)
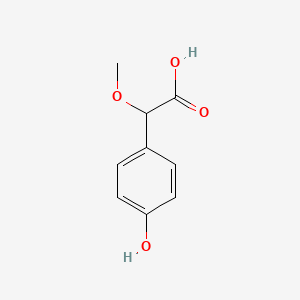
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2448215.png)
![2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2448216.png)
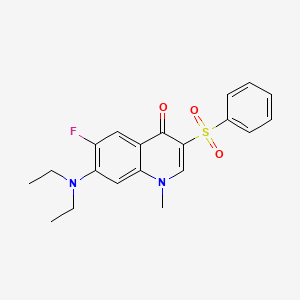
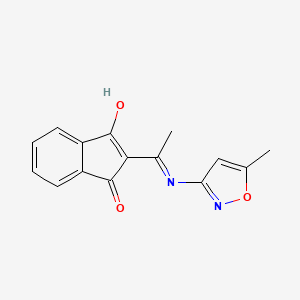
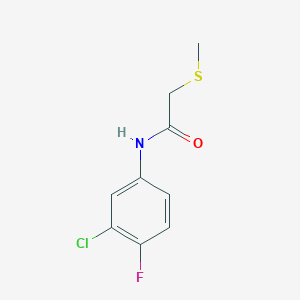
![4-chloro-1-ethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448223.png)
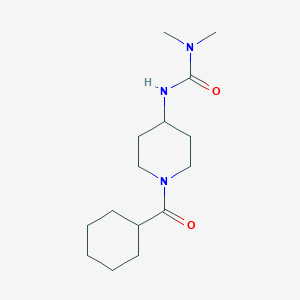
![3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2448227.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2448229.png)
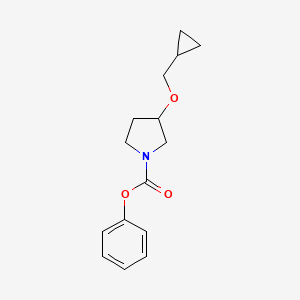

![1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2448232.png)
